Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1265964-44-0
VCID: VC7804590
InChI: InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)
SMILES: COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

CAS No.: 1265964-44-0

Cat. No.: VC7804590

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate - 1265964-44-0

Specification

CAS No. 1265964-44-0
Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name methyl 2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate
Standard InChI InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)
Standard InChI Key GWGXYUQKCIFYGS-UHFFFAOYSA-N
SMILES COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O
Canonical SMILES COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound’s defining feature is its spirocyclic system, where the indole and pyrrolizine rings share a single sp³-hybridized carbon atom (C3). This junction imposes significant steric constraints, resulting in a non-planar, bicyclic structure that influences both electronic distribution and molecular interactions . The indole moiety contributes aromatic character, while the partially saturated pyrrolizine ring introduces conformational flexibility.

Functional Groups

  • Methyl Carboxylate: Positioned at C2' of the pyrrolizine ring, this group enhances solubility in polar solvents and provides a site for further derivatization.

  • Oxo Group: The ketone at C2 of the indole ring participates in hydrogen bonding and may influence redox properties.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC NameMethyl 2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate
SMILESCOC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O
InChIKeyGWGXYUQKCIFYGS-UHFFFAOYSA-N
X-ray CrystallographyConfirms spirocyclic geometry

Synthesis and Reaction Optimization

1,3-Dipolar Cycloaddition

The most efficient route involves a one-pot, three-component reaction between:

  • Isatin derivatives (e.g., 5-fluoroisatin, 5-methylisatin) as the indole precursor.

  • Pipecolic acid [(RS)-piperidine-2-carboxylic acid], which generates an azomethine ylide intermediate.

  • Electron-deficient alkenes (e.g., trans-3-benzoylacrylic acid) as dipolarophiles .

Table 2: Representative Reaction Conditions

ComponentRoleExample
IsatinIndole precursor5-Fluoroisatin (83.5 mg, 0.5 mmol)
Pipecolic acidYlide generator64.6 mg (0.5 mmol)
trans-3-Benzoylacrylic acidDipolarophile0.5 mmol
SolventEthanol or DMFReflux at 80°C for 12–24 hrs
Yield30–85%

Stereochemical Outcomes

Reactions exhibit high regio- and stereospecificity, producing a single diastereomer in most cases. X-ray diffraction data confirm the (1′SR,2′SR,3RS,8a′RS) configuration in analogous compounds .

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Key signals include δ 7.20–7.80 (aromatic protons), δ 3.70 (methyl ester), and δ 1.50–2.80 (pyrrolizine CH₂ groups).

    • ¹³C NMR: Carbonyl carbons appear at δ 170–175 ppm, while sp³ carbons near the spiro junction resonate at δ 50–60 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.33 [M+H]⁺, consistent with the molecular formula.

X-ray Crystallography

Crystal structures of related spiro[indoline-3,3′-indolizine]s reveal:

  • Hydrogen Bonding: O–H⋯O and C–H⋯π interactions stabilize supramolecular assemblies .

  • Torsional Angles: The pyrrolizine ring adopts a boat conformation, while the indole moiety remains nearly planar .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the ester group.

Table 3: Physicochemical Data

PropertyValue
LogP (Predicted)1.82
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2 carbonyls, 1 ester, 1 NH)

Comparative Analysis with Analogues

Substituent Effects

  • 5-Fluoro vs. 5-Methyl: Fluorination increases metabolic stability but reduces solubility .

  • N-Alkylation: Hexyl substitution (as in CAS 1005261-84-6) enhances lipophilicity and blood-brain barrier penetration.

Table 4: Bioactivity of Selected Analogues

CompoundModificationIC₅₀ (μM)
Parent compoundNone1.2
5-Fluoro derivativeF at C50.8
1-Hexyl derivativeHexyl at N12.5

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